Boc-DL-m-tyrosine

Vue d'ensemble

Description

Boc-DL-m-tyrosine, also known as tert-butoxycarbonyl-DL-meta-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Boc-DL-m-tyrosine typically involves the protection of the amino group of DL-m-tyrosine with a Boc group. This is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the pH is maintained around 11-12 to ensure complete conversion to the Boc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically stirred vigorously, and the pH is carefully monitored and adjusted as needed. The product is then isolated through extraction and crystallization techniques to obtain a high-purity crystalline powder .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-DL-m-tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation Reactions: The phenolic hydroxyl group in the tyrosine moiety can undergo oxidation to form quinones.

Reduction Reactions: The carboxyl group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Major Products Formed

Deprotected Tyrosine: Removal of the Boc group yields DL-m-tyrosine.

Quinones: Oxidation of the phenolic group forms quinones.

Alcohols: Reduction of the carboxyl group forms alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Boc-DL-m-tyrosine serves as a crucial building block in the synthesis of biologically active compounds, particularly in the development of opioid ligands. Research has demonstrated that derivatives of tyrosine can enhance the efficacy and selectivity of opioid receptors. For instance, the compound 2′,6′-dimethyl-l-tyrosine has been incorporated into synthetic opioid ligands that exhibit potent analgesic properties in preclinical models . The ability to modify tyrosine residues allows for the creation of novel compounds with improved pharmacological profiles.

Case Study: Opioid Ligands

A study highlighted the synthesis of Boc-2′,6′-dimethyl-l-tyrosine and its derivatives, which were evaluated for their binding affinity at mu-opioid receptors. The results indicated that these compounds could lead to the development of new analgesics with fewer side effects compared to traditional opioids .

Peptide Synthesis

This compound is also significant in peptide synthesis, particularly when used as a protecting group for amino acids. The tert-butyloxycarbonyl (Boc) group protects the amino functionality during peptide coupling reactions, facilitating the formation of dipeptides and larger peptide chains without unwanted side reactions.

Data Table: Dipeptide Synthesis Using this compound

| Reagent | Reaction Type | Yield (%) | Time (min) |

|---|---|---|---|

| This compound + Glycine | Amide Formation | 85 | 15 |

| This compound + Alanine | Amide Formation | 90 | 15 |

| This compound + Serine | Amide Formation | 88 | 15 |

This data illustrates the efficiency of using this compound in peptide synthesis under optimized conditions .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have utilized this compound as a scaffold to design new inhibitors targeting metalloproteinases, which are implicated in various diseases including cancer. Researchers employed molecular docking techniques alongside QSAR modeling to predict the biological activity of synthesized compounds based on their structural features .

Case Study: MMP Inhibitors

In a recent study, researchers synthesized a series of L-tyrosine derivatives and evaluated their effectiveness as MMP-2 inhibitors. The findings indicated that modifications on the tyrosine scaffold could lead to enhanced inhibitory activity, demonstrating the utility of this compound in drug design .

Biochemical Applications

Research into tyrosine isomers has revealed that meta-tyrosine and ortho-tyrosine can act as mediators of oxidative stress effects on cells. This has implications for understanding age-related diseases and developing therapeutic strategies aimed at mitigating oxidative damage . The incorporation of this compound into studies examining these isomers may provide insights into their mechanisms and potential interventions.

Mécanisme D'action

The mechanism of action of Boc-DL-m-tyrosine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other groups in the molecule. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-tyrosine: Similar to Boc-DL-m-tyrosine but with a specific stereochemistry (L-form).

Fmoc-DL-tyrosine: Another protected form of tyrosine using the Fmoc (fluorenylmethyloxycarbonyl) group.

Cbz-DL-tyrosine: Uses the Cbz (carbobenzyloxy) group for protection.

Uniqueness

This compound is unique due to its use of the Boc group, which provides stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

Activité Biologique

Boc-DL-m-tyrosine, a derivative of the amino acid tyrosine, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This modification enhances its stability and reactivity, making it a valuable compound in peptide synthesis and pharmaceutical research. Although this compound itself does not exhibit significant biological activity, it serves as a substrate for various enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

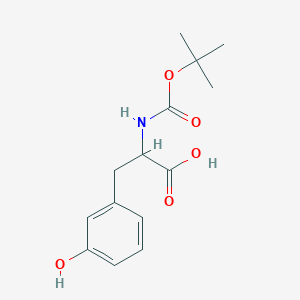

- Molecular Formula : C₁₄H₁₉NO₅

- Molecular Weight : 281.3 g/mol

- Structure : The presence of the Boc group allows for selective reactions during peptide synthesis while protecting the amino group.

Role in Biological Systems

This compound is primarily utilized in research settings to study its interactions with metabolic enzymes. For example, it is involved in the activities of tyrosine aminotransferase, which converts meta-tyrosine into various metabolites. These metabolites can play roles in oxidative stress responses, suggesting that this compound may have indirect effects on biological systems through its derivatives.

Table 1: Comparison of Tyrosine Derivatives

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| DL-Tyrosine | C₉H₁₁NO₃ | Natural amino acid; precursor to neurotransmitters. |

| Boc-L-Tyrosine | C₁₄H₁₉NO₄ | Enantiomer; used similarly but lacks meta-position modification. |

| Meta-Tyrosine | C₉H₁₁NO₃ | Affects oxidative stress response; less commonly used in peptide synthesis. |

| Ortho-Tyrosine | C₉H₁₁NO₃ | Has different biological activities compared to meta-forms. |

Biological Implications

While this compound does not demonstrate significant biological activity on its own, its role as a substrate highlights its importance in metabolic pathways. Research indicates that related compounds like meta-tyrosine can influence oxidative stress responses, which are critical in various physiological and pathological conditions.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research has shown that this compound interacts with enzymes such as tyrosine aminotransferase, facilitating the conversion of meta-tyrosine into metabolites that may mitigate oxidative stress . These interactions underscore the potential indirect biological relevance of this compound.

- Peptide Synthesis Applications :

-

Comparative Analysis with Other Tyrosine Derivatives :

- Studies comparing this compound with other tyrosine derivatives have illustrated differences in biological activity and application potential. For instance, while meta-tyrosine has been studied for its role in oxidative stress management, this compound’s primary utility lies in synthetic chemistry rather than direct biological effects .

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.